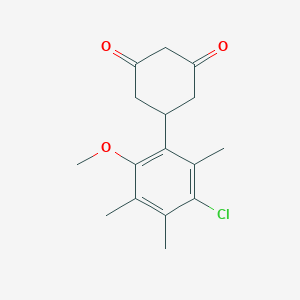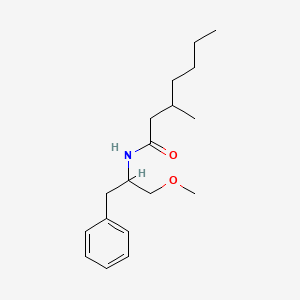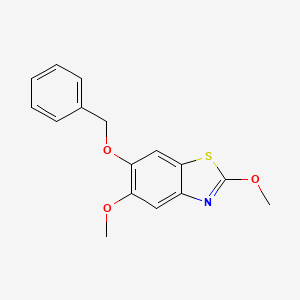![molecular formula C29H42Cl2O2 B14400101 2,2'-Methylenebis[6-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol] CAS No. 89419-29-4](/img/structure/B14400101.png)
2,2'-Methylenebis[6-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Methylenebis[6-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol] is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various industrial applications due to its stability and reactivity. It is a derivative of phenol and contains multiple functional groups that contribute to its versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[6-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol] typically involves the reaction of 6-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol with formaldehyde under acidic or basic conditions. The reaction proceeds through a condensation mechanism, where the methylene bridge is formed between two phenolic units. The reaction conditions, such as temperature, pH, and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large reactors with precise control over reaction parameters. The use of catalysts and optimized reaction conditions ensures high efficiency and scalability. The final product is usually purified through crystallization or distillation to achieve the desired quality.
化学反応の分析
Types of Reactions
2,2’-Methylenebis[6-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
2,2’-Methylenebis[6-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and studies involving enzyme inhibition.
Medicine: Research has explored its potential as an antioxidant and its role in drug development.
Industry: It is employed in the production of polymers, resins, and other materials due to its ability to enhance stability and durability.
作用機序
The mechanism by which 2,2’-Methylenebis[6-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol] exerts its effects involves its interaction with various molecular targets. The compound can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. It can also inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
類似化合物との比較
Similar Compounds
- 4,4’-Methylenebis(3-chloro-2,6-diethylaniline)
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-ethyl-]
Uniqueness
2,2’-Methylenebis[6-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol] stands out due to its specific combination of functional groups, which confer unique reactivity and stability. Its chloro and trimethylpentyl groups provide distinct chemical properties that differentiate it from other similar compounds, making it particularly valuable in specific industrial and research applications.
特性
CAS番号 |
89419-29-4 |
|---|---|
分子式 |
C29H42Cl2O2 |
分子量 |
493.5 g/mol |
IUPAC名 |
2-chloro-6-[[3-chloro-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C29H42Cl2O2/c1-26(2,3)16-28(7,8)20-12-18(24(32)22(30)14-20)11-19-13-21(15-23(31)25(19)33)29(9,10)17-27(4,5)6/h12-15,32-33H,11,16-17H2,1-10H3 |
InChIキー |
ZNRJWVLQIGNVQH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)Cl)O)CC2=C(C(=CC(=C2)C(C)(C)CC(C)(C)C)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


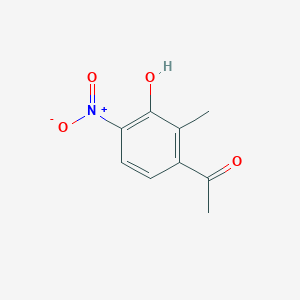
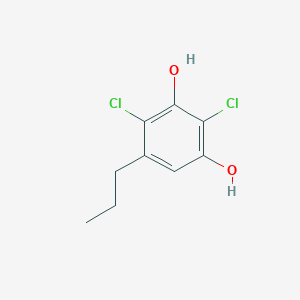
![3-[(Furan-2-yl)methyl]-4,5-diphenyl-1,3-oxazol-2(3H)-one](/img/structure/B14400037.png)
![2-Cyano-4-hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14400045.png)
![4-Methylbenzene-1-sulfonic acid--1-oxaspiro[4.5]decan-8-ol (1/1)](/img/structure/B14400049.png)
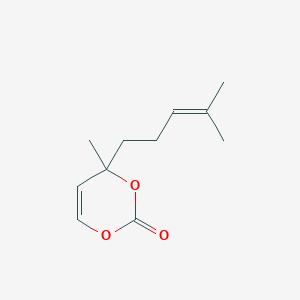

![7-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-OL](/img/structure/B14400055.png)
![3,6,8,10-Tetramethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14400060.png)
